3-ethyl-N-(trifluoromethyl)aniline
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Overview
Description
3-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-4-nitrobenzene, followed by reduction to obtain 3-ethyl-4-aminobenzene. The trifluoromethylation of this intermediate can be carried out using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by trifluoromethylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
3-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- N-Ethyl-3-(trifluoromethyl)aniline hydrochloride
Uniqueness
3-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
3-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h3-6,13H,2H2,1H3 |
InChI Key |
PSDHXNGMZKBXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(F)(F)F |
Origin of Product |
United States |
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